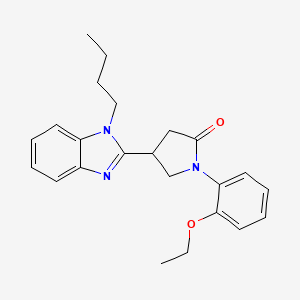
4-(1-butyl-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials might include benzodiazole derivatives and ethoxyphenyl compounds, which undergo various reactions such as condensation, cyclization, and functional group modifications under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Various substitution reactions can occur, where different substituents replace existing groups on the benzodiazole or pyrrolidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone structures.
Uniqueness
4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C23H27N3O2 |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
4-(1-butylbenzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H27N3O2/c1-3-5-14-25-19-11-7-6-10-18(19)24-23(25)17-15-22(27)26(16-17)20-12-8-9-13-21(20)28-4-2/h6-13,17H,3-5,14-16H2,1-2H3 |
Clave InChI |
OJVPZSDMUYZSPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(furan-2-yl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11413954.png)
![3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11413961.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone](/img/structure/B11413968.png)
![2-Methoxy-7-methyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11413975.png)
![2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4.5]decan-4-yl)methyl)acetamide](/img/structure/B11413976.png)
![1'-ethyl-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11413990.png)
![5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-1-[4-(phenylamino)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11413999.png)
![7-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11414000.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11414008.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11414014.png)

![Diethyl {5-[(pyridin-3-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11414040.png)
![5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11414045.png)
![9-(4-fluorophenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B11414053.png)
